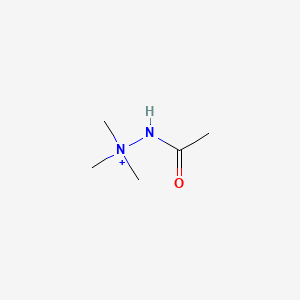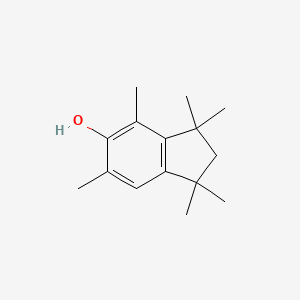
Thallium(1+) butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(1+) butanoate is an organometallic compound consisting of thallium in the +1 oxidation state and butanoate, a four-carbon carboxylate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium(1+) butanoate can be synthesized through the reaction of thallium(I) hydroxide with butanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the hydroxide by the carboxylic acid, forming this compound and water as by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Thallium(1+) butanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The butanoate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligand exchange reactions can be facilitated using various organic or inorganic ligands under controlled conditions.
Major Products:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Thallium(1+) butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions with biomolecules.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its medical applications.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of thallium(1+) butanoate involves its interaction with biological molecules and cellular components. Thallium ions can mimic potassium ions, disrupting cellular processes that rely on potassium. This can lead to various physiological effects, including interference with enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Thallium(1+) acetate
- Thallium(1+) propanoate
- Thallium(1+) formate
Comparison: Thallium(1+) butanoate is unique due to its specific carboxylate group, which influences its solubility, reactivity, and interactions with other molecules. Compared to thallium(1+) acetate and thallium(1+) propanoate, this compound has a longer carbon chain, affecting its physical and chemical properties. Thallium(1+) formate, with a shorter carbon chain, exhibits different solubility and reactivity characteristics.
Propriétés
Numéro CAS |
63424-49-7 |
|---|---|
Formule moléculaire |
C4H7O2Tl |
Poids moléculaire |
291.48 g/mol |
Nom IUPAC |
butanoate;thallium(1+) |
InChI |
InChI=1S/C4H8O2.Tl/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
SJLCIRLMZOQMQD-UHFFFAOYSA-M |
SMILES canonique |
CCCC(=O)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


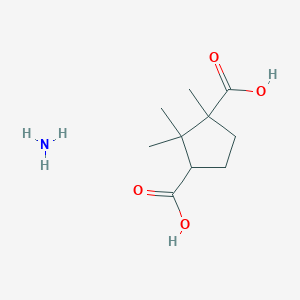
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
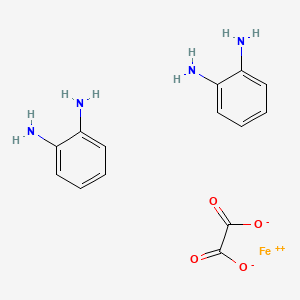
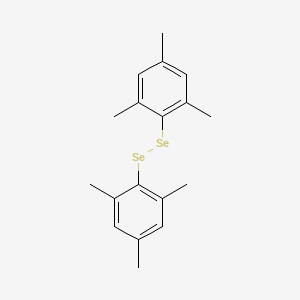
![Glycerol,[2-3h]](/img/structure/B13754889.png)
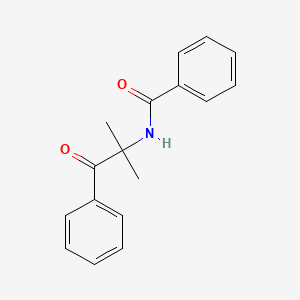

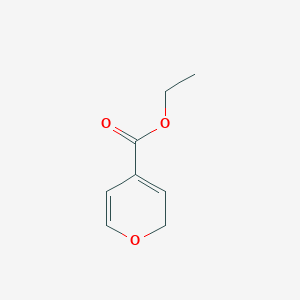
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
